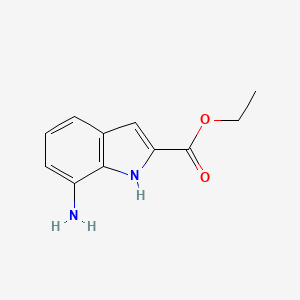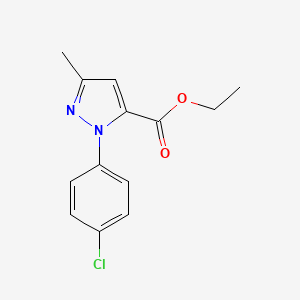
Ethyl 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate
Descripción general
Descripción
Ethyl 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C13H13ClN2O2 and its molecular weight is 264.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
Synthesis Methods : Ethyl 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate has been synthesized through various chemical reactions. For instance, a study detailed its synthesis via the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, with the structure confirmed by NMR, mass spectral analysis, and single-crystal X-ray diffraction studies (Achutha, Kumara, Shivalingegowda, Krishnappagowda, & Kariyappa, 2017).
Molecular Structure and Stability : The compound exhibits intramolecular hydrogen bonds contributing to its structural stability. The molecular structure is further stabilized by π-π interactions (Achutha et al., 2017).
Potential Pharmacological Importance
Antimicrobial and Anticancer Activities : Compounds synthesized from this compound, such as novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, have shown potential as antimicrobial and anticancer agents. Some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antioxidant Properties : Another study reported the antioxidant properties of certain pyrazole derivatives synthesized using this compound. These compounds were evaluated for their in vitro antioxidant susceptibilities through various methods (Umesha, Rai, & Nayaka, 2009).
Chemical Reactions and Synthesis
Regioselective Synthesis : The regioselective synthesis of this compound has been achieved under various conditions. For example, a study demonstrated the synthesis of this compound with high regioselectivity and significant reduction in reaction times under ultrasound irradiation (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).
Crystallographic Data Support : Detailed crystallographic data have been used to support the structure of this compound and related compounds. This includes studies involving single-crystal X-ray diffraction, highlighting the compound's molecular geometry (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).
Propiedades
IUPAC Name |
ethyl 2-(4-chlorophenyl)-5-methylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-8-9(2)15-16(12)11-6-4-10(14)5-7-11/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMFYQOLMSOSLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


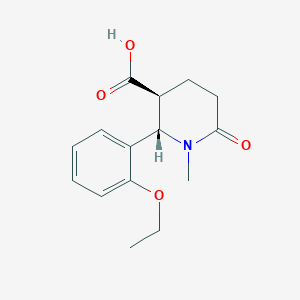
![Ethyl 3-amino-3-[4-(pentyloxy)phenyl]propanoate hydrochloride](/img/structure/B3021187.png)
![Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate hydrochloride](/img/structure/B3021188.png)

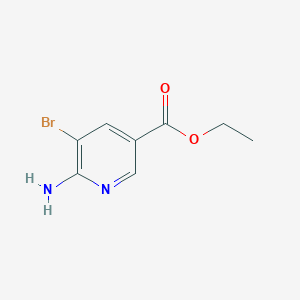



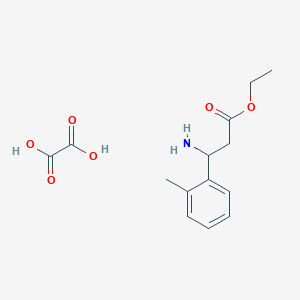


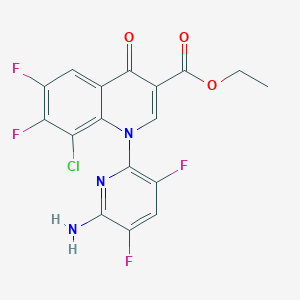
![ethyl 6-(4-aMinophenyl)-1-(4-Methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B3021200.png)
